molecular formula C13H15NO3S B12880527 N-[(1S)-1-(furan-2-yl)ethyl]-4-methylbenzenesulfonamide

N-[(1S)-1-(furan-2-yl)ethyl]-4-methylbenzenesulfonamide

Cat. No.: B12880527
M. Wt: 265.33 g/mol
InChI Key: CJZKCAOONBGODS-NSHDSACASA-N
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Description

N-[(1S)-1-(furan-2-yl)ethyl]-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound features a furan ring, an ethyl group, and a methylbenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-1-(furan-2-yl)ethyl]-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with (1S)-1-(furan-2-yl)ethanamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1S)-1-(furan-2-yl)ethyl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide moiety.

    Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of N-[(1S)-1-(furan-2-yl)ethyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The furan ring and ethyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[(1S)-1-(furan-2-yl)ethyl]-4-methylbenzenesulfonamide: Unique due to the presence of both furan and sulfonamide moieties.

    N-[(1S)-1-(furan-2-yl)ethyl]benzenesulfonamide: Lacks the methyl group on the benzene ring.

    This compound: Contains different substituents on the furan ring.

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the furan ring enhances its reactivity, while the sulfonamide group contributes to its potential as an antimicrobial agent.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H15NO3S

Molecular Weight

265.33 g/mol

IUPAC Name

N-[(1S)-1-(furan-2-yl)ethyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C13H15NO3S/c1-10-5-7-12(8-6-10)18(15,16)14-11(2)13-4-3-9-17-13/h3-9,11,14H,1-2H3/t11-/m0/s1

InChI Key

CJZKCAOONBGODS-NSHDSACASA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C)C2=CC=CO2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C)C2=CC=CO2

Origin of Product

United States

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